3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzothiazole moiety, and a 4-methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a condensation reaction between o-aminothiophenol and a suitable carboxylic acid or its derivatives.
Attachment of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be attached through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a thiol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, aryl halides, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced triazole derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Its structural properties may allow it to be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole moieties are known to interact with biological macromolecules, potentially disrupting key biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole Derivatives: These compounds share the triazole ring and may have similar biological activities.
Benzothiazole Derivatives: Compounds with the benzothiazole moiety may exhibit similar chemical reactivity and applications.
Thioether-Containing Compounds: Compounds with thioether groups may have comparable chemical properties and reactivity.
Uniqueness
3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to the combination of its triazole, benzothiazole, and 4-methylbenzylthio groups
Properties
IUPAC Name |
3-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c1-17-11-13-18(14-12-17)16-30-23-26-25-22(28(23)19-7-3-2-4-8-19)15-27-20-9-5-6-10-21(20)31-24(27)29/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMOSZDKABELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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